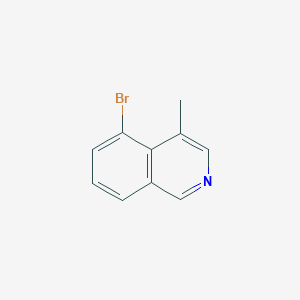

5-Bromo-4-methylisoquinoline

説明

Historical Trajectories and Modern Advancements in Isoquinoline (B145761) Synthesis Research

The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar. wikipedia.org Early synthetic methods, which are still fundamental to organic chemistry, include the Pomeranz-Fritsch, Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler reactions. numberanalytics.comwikipedia.orgnih.gov While foundational, these traditional methods often necessitate harsh reaction conditions and can result in low yields. numberanalytics.com

Modern synthetic chemistry has ushered in an era of more efficient and elegant strategies for constructing the isoquinoline core. Key advancements include:

Transition Metal-Catalyzed Reactions: The use of catalysts based on palladium and copper allows for the formation of isoquinolines under significantly milder conditions, leading to improved yields and greater selectivity. numberanalytics.comresearchgate.net

Microwave-Assisted Synthesis: This technique dramatically reduces reaction times and enhances yields for various isoquinoline syntheses. numberanalytics.comresearchgate.net

Novel Versatile Methods: New methodologies continue to be developed, such as the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which provides a rapid route to highly substituted isoquinolines that are otherwise difficult to access. nih.gov

Direct Functionalization: Recent breakthroughs have enabled the direct and site-selective halogenation of the isoquinoline core, for instance at the C4 position, providing efficient access to valuable synthetic intermediates. acs.org

The Foundational Role of Isoquinoline Scaffolds in Advanced Organic Synthesis and Materials Science

The isoquinoline framework is more than just a synthetic target; it is a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. researchgate.netrsc.orgnih.gov Its importance is rooted in several key aspects:

Natural Products and Pharmaceuticals: The isoquinoline nucleus is a common feature in a vast array of naturally occurring alkaloids with significant pharmacological properties, such as papaverine. numberanalytics.comwikipedia.orgrsc.org Consequently, it forms the structural backbone of numerous synthetic drugs. rsc.org

Advanced Organic Synthesis: As a foundational building block, the isoquinoline scaffold allows for the construction of complex and diversely functionalized molecules. nih.govrsc.orgforecastchemicals.comevitachem.com Its structure can be systematically modified to explore structure-activity relationships in drug discovery. rsc.org

Materials Science: Isoquinoline derivatives are being investigated for their potential applications in the field of materials science, including the development of organic electronics and novel dyes. smolecule.com

Elucidating the Rationale for Investigating 5-Bromo-4-methylisoquinoline within Contemporary Chemical Research

The specific interest in this compound stems from the strategic placement of its substituents on the core isoquinoline structure. While extensive research dedicated solely to this compound is not widely published, its value as a chemical intermediate is clear from its utility in organic synthesis. forecastchemicals.com The rationale for its investigation is built upon the well-established roles of its functional groups.

The primary application of this compound is as a building block in chemical synthesis, particularly for creating more complex molecules in pharmaceutical and materials chemistry research. forecastchemicals.com The bromine atom at the C5 position is a key feature, acting as a versatile synthetic handle. Halogenated heterocycles are crucial intermediates in modern organic synthesis. acs.orgresearchgate.net The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org This allows chemists to introduce a wide range of functional groups, leading to the generation of libraries of novel compounds for biological screening or materials testing.

Furthermore, the presence of a halogen atom can significantly influence a molecule's biological activity. For instance, halogenation has been shown to switch the selectivity of enzyme inhibitors and can be a critical feature for antimicrobial compounds. nih.govnih.gov The methyl group at the C4 position also plays a role by influencing the electronic and steric properties of the isoquinoline ring system, which can affect its reactivity and how it interacts with biological targets.

In essence, this compound is a valuable reagent that provides a gateway to a wide array of more complex, substituted isoquinolines. Its investigation is driven by the potential of its derivatives to become new therapeutic agents or advanced materials.

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈BrN | sigmaaldrich.com |

| Molecular Weight | 222.08 g/mol | sigmaaldrich.comparchem.com |

| Appearance | Off-white to yellow solid | chemicalbook.com |

| CAS Number | 651310-24-6 | sigmaaldrich.com |

| Density | 1.488 g/cm³ (Predicted) | chemicalbook.com |

| Acidity (pKa) | 4.82 (Predicted) | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIXPGHNBIZJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621091 | |

| Record name | 5-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651310-24-6 | |

| Record name | Isoquinoline, 5-bromo-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651310-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Methylisoquinoline and Cognate Structural Analogs

De Novo Isoquinoline (B145761) Ring Construction Strategies

Mechanistic Insights and Modern Adaptations of the Bischler-Napieralski Cyclization for Bromo-Methylated Isoquinolines

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of β-arylethylamides to 3,4-dihydroisoquinolines, which can be subsequently aromatized. nrochemistry.comwikipedia.org The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). nrochemistry.com

Mechanistic Pathway: The reaction proceeds through an intramolecular electrophilic aromatic substitution. Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions. nrochemistry.com For the synthesis of a 5-bromo-4-methylisoquinoline precursor, a suitably substituted N-(phenethyl)acetamide would be required. The cyclization step is an electrophilic aromatic substitution, and the regiochemical outcome is governed by the electronic nature of the substituents on the aromatic ring. jk-sci.com Electron-donating groups on the benzene (B151609) ring facilitate the reaction. nrochemistry.com

Modern Adaptations: Modern modifications of the Bischler-Napieralski reaction have focused on milder reaction conditions and broader substrate scope. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) has been shown to be effective for the cyclodehydration of even unactivated and halogenated N-phenethylamides. nih.gov This is particularly relevant for the synthesis of this compound, as it demonstrates the compatibility of the reaction with halogenated substrates. nih.gov These milder conditions can help to prevent the degradation of sensitive functional groups and improve reaction yields.

The successful application of the Bischler-Napieralski reaction for the synthesis of bromo-methylated isoquinolines is contingent on the strategic placement of substituents on the starting β-arylethylamide to direct the cyclization to the desired positions.

Unraveling the Scope and Limitations of Pomeranz-Fritsch and Schlittler-Müller Reactions in the Context of this compound Precursors

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of benzalaminoacetals. thermofisher.comnih.gov This method is advantageous for accessing isoquinolines with substitution patterns that are difficult to achieve via other classical methods. nih.gov

Scope and Limitations: The reaction is generally applicable for the preparation of a wide range of isoquinoline derivatives. nih.gov However, the classical conditions often require strong acids and high temperatures, which can lead to low yields and side reactions, particularly with sensitive substrates. The success of the cyclization is highly dependent on the nature and position of the substituents on the benzaldehyde (B42025) precursor. For the synthesis of this compound, a 2-bromo-3-methylbenzaldehyde (B1282531) would be a logical starting material. The electronic effects of the bromo and methyl groups would influence the ease and regioselectivity of the electrophilic cyclization.

The Schlittler-Müller modification offers an alternative pathway, condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to furnish C1-substituted isoquinolines. thermofisher.comdrugfuture.com This modification expands the scope of the Pomeranz-Fritsch reaction. thermofisher.com The integration of these reactions into multicomponent strategies, such as the Ugi reaction followed by a Pomeranz-Fritsch or Schlittler-Müller cyclization, has been demonstrated to produce diverse isoquinoline scaffolds in moderate to good yields. nih.govacs.org This approach could potentially be adapted for the synthesis of precursors to this compound by selecting the appropriate starting materials for the multicomponent reaction.

A significant limitation of the Pomeranz-Fritsch reaction is the potential for the formation of undesired regioisomers, especially when the aromatic ring of the benzaldehyde precursor is polysubstituted. Careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.

Palladium-Catalyzed Annulation and Cyclization Approaches to Access this compound and its Derivatives

Palladium-catalyzed reactions have emerged as powerful tools for the construction of substituted isoquinolines, offering high efficiency and functional group tolerance. researchgate.netrsc.org These methods often involve the cyclization of appropriately functionalized precursors.

One notable approach is the palladium-catalyzed cyclization of 2-alkynylarylaldimines. researchgate.net This reaction can be coupled with a subsequent Heck reaction to introduce a substituent at the 4-position of the isoquinoline ring. researchgate.net For the synthesis of this compound, a precursor such as an imine derived from a 2-alkynyl-5-bromobenzaldehyde could be envisioned. The methyl group at the 4-position could potentially be introduced via a cross-coupling reaction.

Another strategy involves the palladium-catalyzed C–H activation/annulation. For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com While this method yields a hydroisoquinolone, subsequent aromatization could provide the desired isoquinoline. The regioselectivity of the annulation is influenced by steric effects of the substituents on the allenoic acid ester. mdpi.com

The following table summarizes some examples of palladium-catalyzed synthesis of substituted isoquinolines, highlighting the versatility of this approach.

| Starting Material | Catalyst/Reagents | Product | Yield (%) |

| 2-(1-Alkynyl)arylaldimine | Pd(II) catalyst, Alkenes | 4-(1-Alkenyl)-3-arylisoquinoline | Moderate to Excellent |

| N-Methoxybenzamide | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-Substituted hydroisoquinolone | 53-87 |

| Benzylamines | Pd(II) catalyst, Allyl acetate | 3-Methylisoquinolines | Moderate to Good |

This table is illustrative and based on general findings in the literature. Specific yields for the synthesis of this compound would require experimental validation.

Copper-Mediated and Other Transition Metal-Catalyzed Cyclization Strategies for Halogenated Isoquinolines

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of halogenated isoquinolines. nih.govacs.orgorganic-chemistry.orgrsc.org

Copper-Mediated Cyclization: Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. nih.gov This environmentally friendly protocol proceeds under mild conditions without the need for organic solvents, additives, or ligands. nih.gov The selectivity towards either the isoquinoline or the N-oxide can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. nih.gov This method's tolerance for various functional groups suggests its potential applicability for the synthesis of this compound from a corresponding bromo- and methyl-substituted (E)-2-alkynylaryl oxime.

Furthermore, copper-mediated cyclization-halogenation reactions of o-alkynylphenols and anilines have been reported, yielding 3-halo- and 3-cyanobenzofurans and 3-cyanoindoles, respectively. acs.org While not directly forming isoquinolines, this demonstrates the ability of copper to mediate cyclization and halogenation in a single step, a concept that could potentially be extended to isoquinoline synthesis.

Other Transition Metals: Other transition metals have also been utilized in the synthesis of isoquinolines. nih.gov These reactions often involve the activation of C-N multiple bonds followed by cyclization. nih.gov The choice of metal catalyst can significantly influence the reaction pathway and the nature of the resulting heterocyclic product. nih.gov

Application of Multicomponent Reactions (MCRs) in the Diversified Synthesis of Isoquinoline Scaffolds

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in constructing complex molecules from simple starting materials in a single pot. nih.govrsc.orgrsc.orgnih.govnih.gov This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of diverse isoquinoline scaffolds.

Several MCRs have been developed that incorporate the formation of the isoquinoline ring system. For instance, a multicomponent assembly process has been utilized for the rapid and efficient synthesis of various heterocyclic scaffolds bearing a tetrahydroisoquinoline core. nih.gov These scaffolds can be further derivatized through cross-coupling reactions, leveraging functionalities like an aryl bromide. nih.gov

The combination of classical named reactions with MCRs has also proven to be a powerful tool. As mentioned earlier, the Ugi reaction followed by a Pomeranz–Fritsch or Schlittler-Müller cyclization allows for the synthesis of a variety of isoquinoline derivatives. nih.govacs.org The diversity of the final products can be easily tuned by varying the starting aldehydes, amines, carboxylic acids, and isocyanides used in the Ugi reaction. This strategy offers a promising avenue for accessing precursors to this compound by incorporating the bromo and methyl substituents into the appropriate building blocks of the MCR.

The key advantage of MCRs in this context is the ability to rapidly generate a library of substituted isoquinolines, which can facilitate the discovery of novel compounds with desired properties. The challenge lies in designing the MCR sequence and choosing the appropriate starting materials to achieve the specific substitution pattern of this compound.

Post-Synthetic Halogenation and Alkylation Methodologies

Post-synthetic modification of the isoquinoline nucleus offers a powerful strategy for the introduction of diverse functional groups. This section focuses on two key transformations: regioselective bromination and directed methylation, which are instrumental in the synthesis of this compound.

Regioselective Bromination of Methylisoquinolines

The direct bromination of methylisoquinolines requires careful control of reaction conditions to achieve the desired regioselectivity. The position of the methyl group on the isoquinoline ring significantly influences the outcome of the electrophilic substitution. For the synthesis of this compound, the target transformation is the bromination of 4-methylisoquinoline (B18517) at the C-5 position.

Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of 4-methylisoquinoline, the methyl group is an activating group, directing electrophiles to the ortho and para positions. However, the pyridine (B92270) ring of the isoquinoline system is electron-deficient, which deactivates the molecule towards electrophilic attack.

The reaction of 4-methylisoquinoline with brominating agents such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can lead to the desired this compound. The acidic conditions protonate the nitrogen atom of the isoquinoline ring, further deactivating the heterocyclic part of the molecule and favoring substitution on the carbocyclic ring. The precise control of temperature and reaction time is crucial to minimize the formation of undesired isomers.

Table 1: Reaction Parameters for Regioselective Bromination of 4-Methylisoquinoline

| Parameter | Condition | Rationale |

| Substrate | 4-Methylisoquinoline | Starting material for the synthesis. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. |

| Solvent/Acid | Concentrated Sulfuric Acid | Protonates the isoquinoline nitrogen, directing bromination to the benzene ring. |

| Temperature | Low temperature (e.g., 0 °C to rt) | Enhances regioselectivity and minimizes side reactions. |

| Reaction Time | Monitored by TLC | Ensures complete consumption of the starting material while avoiding over-bromination. |

Directed Methylation of Bromo-Substituted Isoquinoline Precursors

An alternative synthetic route to this compound involves the directed methylation of a bromo-substituted isoquinoline precursor, specifically 5-bromoisoquinoline (B27571). This approach relies on the ability to selectively introduce a methyl group at the C-4 position of the pre-brominated scaffold.

The synthesis of the 5-bromoisoquinoline precursor is well-established and can be achieved through the regioselective bromination of isoquinoline itself. acs.orgthieme-connect.dechemrxiv.orggoogle.comwikipedia.org This reaction is typically carried out using N-bromosuccinimide in concentrated sulfuric acid at low temperatures, which favors the formation of the 5-bromo isomer over the 8-bromo isomer. thieme-connect.de

Once 5-bromoisoquinoline is obtained, the subsequent challenge lies in the selective introduction of a methyl group at the C-4 position. Direct C-H methylation of heteroaromatic compounds is an area of active research. Various methods, including those utilizing transition metal catalysis or radical-mediated pathways, have been explored for the C-H functionalization of isoquinolines.

One potential strategy for the C-4 methylation of 5-bromoisoquinoline is through a directed metalation approach. semanticscholar.org This would involve the use of a directing group to facilitate lithiation at the C-4 position, followed by quenching with a methylating agent such as methyl iodide. However, the presence of the bromo substituent at C-5 could influence the regioselectivity of the lithiation.

Another emerging approach is the photochemical meta-C–H alkylation of isoquinolines. semanticscholar.orgchemicalbook.com This method allows for the introduction of alkyl groups at the C-4 position through a acs.orgsemanticscholar.org N to C rearrangement of an N-alkyl isoquinolinium salt. While this has been demonstrated for general alkyl groups, its specific application for methylation of a bromo-substituted isoquinoline would require further investigation.

Table 2: Key Intermediates and Reagents in the Synthesis of this compound

| Compound/Reagent | Role in Synthesis |

| 4-Methylisoquinoline | Starting material for direct bromination. |

| Isoquinoline | Starting material for the synthesis of 5-bromoisoquinoline. |

| 5-Bromoisoquinoline | Precursor for directed methylation. |

| N-Bromosuccinimide (NBS) | Brominating agent. |

| Methylating Agent (e.g., Methyl Iodide) | Source of the methyl group in directed methylation. |

Reactivity Profiles and Advanced Transformational Chemistry of 5 Bromo 4 Methylisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C5-Bromo Position

The carbon-bromine bond at the C5 position of 5-Bromo-4-methylisoquinoline is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are foundational for creating new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups and structural motifs. Palladium-based catalysts are predominantly employed for these transformations due to their efficiency and functional group tolerance. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. researchgate.netnih.gov In the context of this compound, this reaction facilitates the introduction of various aryl and alkenyl groups at the C5 position. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond. youtube.com This is followed by transmetalation with an organoboron species (e.g., a boronic acid or ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

While specific studies on this compound are not extensively detailed in peer-reviewed literature, the reactivity can be inferred from similar substrates. For instance, the Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline (B186703) with substituted phenylboronic acids has been successfully demonstrated. researchgate.net These reactions typically employ a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) or Tetrakis(triphenylphosphine)palladium(0), along with a base like potassium carbonate or potassium phosphate (B84403), in a suitable solvent system such as a mixture of 1,4-dioxane (B91453) and water. researchgate.netresearchgate.netnih.gov The reaction conditions are generally mild, offering good yields and tolerance for various functional groups on the boronic acid coupling partner. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

| Bromo-Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-8-methoxyquinoline | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 78 | researchgate.net |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂(Cl)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 82 | researchgate.net |

| 2-(4-Bromophenoxy)quinoline-3-carbaldehyde | Phenylboronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | nih.gov |

The Sonogashira coupling reaction is an essential tool for the formation of carbon-carbon bonds between sp2 carbon atoms of aryl halides and sp carbon atoms of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, allows for the direct alkynylation of the C5 position of this compound. nrochemistry.comlibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. nrochemistry.com The final step is reductive elimination, which forms the aryl-alkyne product and regenerates the Pd(0) catalyst. nrochemistry.com

This methodology has been applied to various bromo-substituted heterocyclic systems, including bromoquinolines and bromoindoles. researchgate.netajouronline.com Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which often serves as the solvent or co-solvent. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reactions are versatile and can be carried out under relatively mild conditions, often at room temperature. wikipedia.org The reactivity of the halide follows the order I > Br > Cl. wikipedia.orglibretexts.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Generic Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. | nrochemistry.com |

| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ | - | TBAF | - | 80 °C | researchgate.netblazingprojects.com |

| 5-Bromoindole | Phenylacetylene | Pd(OAc)₂/SPhos | - | K₂CO₃ | Toluene/H₂O | 100 °C | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org This reaction allows for the formation of a carbon-nitrogen bond at the C5 position of this compound by coupling it with a primary or secondary amine. The mechanism proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product. wikipedia.orglibretexts.org

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) often providing the best results. acsgcipr.orgnih.gov Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are typically required. libretexts.orgacsgcipr.org The reaction has a broad scope, accommodating a wide variety of amines, including anilines, alkylamines, and N-heterocycles. nih.govresearchgate.net This transformation is particularly valuable in medicinal chemistry for synthesizing compounds with diverse biological activities. researchgate.netmdpi.com

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | Pd(OAc)₂ | TrixiePhos | NaOtBu | Toluene | 100 | nih.gov |

| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 150 (MW) | beilstein-journals.org |

| 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Reflux | researchgate.net |

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the C5-bromo position of this compound is amenable to other metal-catalyzed transformations. Copper-catalyzed Ullmann-type reactions, for example, are a classic method for forming carbon-heteroatom bonds. researchgate.net These reactions can be used to synthesize aryl ethers (C-O coupling) and aryl thioethers (C-S coupling) by reacting the bromo-isoquinoline with phenols or thiols, respectively. Modern variations of the Ullmann reaction often use ligands such as N,N'-dimethylethane-1,2-diamine to facilitate the coupling under milder conditions than traditionally required. researchgate.net

Palladium catalysts are also capable of mediating C-O and C-S bond formation, often under conditions similar to those of the Buchwald-Hartwig amination but with alcohol or thiol nucleophiles. Furthermore, other palladium-catalyzed C-C bond-forming reactions like the Heck, Stille, and Hiyama couplings could potentially be applied to this compound to introduce alkenyl, organotin, and organosilicon moieties, respectively.

Nucleophilic Substitution Reactions and Their Mechanistic Underpinnings at the Bromine Center

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is typically a challenging transformation. libretexts.org The reaction generally requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon addition of the nucleophile to the ring. youtube.com

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus: Positional Selectivity and Directing Effects

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a complex process governed by the inherent reactivity of the nucleus and the directing effects of existing substituents. quizlet.com The isoquinoline core consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the benzene ring (positions 5, 6, 7, and 8). rsc.org

In this compound, the benzene ring is substituted with a bromine atom at C5 and is adjacent to the methyl-substituted pyridine ring. The directing effects of these groups must be considered:

Bromo Group (at C5): Halogens are deactivating yet ortho, para-directing. youtube.com It deactivates the ring through its electron-withdrawing inductive effect but directs incoming electrophiles to the C6 and C8 positions via its electron-donating resonance effect.

Methyl Group (at C4): Alkyl groups are activating and ortho, para-directing. organicchemistrytutor.com Its influence on the benzene ring is primarily electronic and steric, though its directing effect is primarily within the pyridine ring.

The Isoquinoline Ring System: The fused pyridine ring exerts a deactivating effect on the attached benzene ring.

Considering these factors, electrophilic attack is most likely to occur at the C8 position. The C6 position is sterically hindered by the peri-positioned C5-bromo group. The C8 position is para to the C5-bromo group's directing influence and is a common site for electrophilic attack in isoquinoline systems. The C7 position is less favored. Therefore, reactions such as nitration or further halogenation would be expected to yield the 8-substituted product as the major isomer. For example, remote C-H halogenation of 8-substituted quinolines often proceeds at the C5 or C7 position, highlighting the electronic interplay within the fused ring system. rsc.org

Radical Reactions Involving the Bromo-Substituent for Further Functionalization

The bromo-substituent at the C5 position of this compound serves as a versatile anchor for radical-mediated transformations. The carbon-bromine bond can be homolytically cleaved to generate a C5-isoquinolyl radical, a highly reactive intermediate that can participate in various bond-forming reactions. The generation of this radical species is typically initiated through methods such as single electron transfer (SET) processes, often facilitated by photoredox catalysis or the use of radical initiators like AIBN with reagents such as tributyltin hydride. libretexts.org

Once formed, the C5-aryl radical opens up several pathways for further functionalization:

Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor, the radical can be quenched, resulting in the formation of 4-methylisoquinoline (B18517). This reductive dehalogenation is a fundamental radical-mediated process. libretexts.org

Intramolecular Cyclization: If the isoquinoline scaffold is appropriately substituted with an unsaturated moiety (e.g., an alkene or alkyne), the C5-radical can undergo intramolecular cyclization to construct new ring systems fused to the isoquinoline core. libretexts.org

Intermolecular Addition: The radical can add to intermolecular π-systems, such as alkenes and alkynes, to form new carbon-carbon bonds. This allows for the introduction of a wide range of alkyl and vinyl substituents at the C5 position.

These radical transformations are powerful tools in organic synthesis for creating molecular complexity from the this compound scaffold. nih.gov

| Reaction Type | Typical Reagents | Bond Formed | Potential Outcome |

| Reductive Dehalogenation | Bu₃SnH, AIBN | C-H | Synthesis of 4-methylisoquinoline |

| Intermolecular Addition | Alkenes, Alkynes | C-C | C5-alkylation or C5-vinylation |

| Radical Cyclization | Substrate with pendant unsaturated group | C-C | Formation of fused polycyclic systems |

Strategic Derivatization Pathways for Enhancing Molecular Complexity

The structure of this compound offers two primary sites for strategic derivatization: the methyl group at the C4 position and the bromine atom at the C5 position. The distinct reactivity of these two functional groups allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures.

The methyl group at the C4 position exhibits reactivity analogous to a benzylic methyl group, influenced by the electron-withdrawing nature of the isoquinoline ring system. This allows for several key transformations:

Oxidation: The methyl group can be oxidized to various oxidation states. Controlled oxidation can yield 5-bromo-isoquinoline-4-carbaldehyde, while stronger conditions can produce 5-bromo-isoquinoline-4-carboxylic acid. These oxygenated derivatives serve as crucial intermediates for further modifications, such as amide bond formation or Wittig reactions.

Halogenation: Under free-radical conditions, typically using N-bromosuccinimide (NBS) with a radical initiator or UV light, the methyl group can be halogenated to form 4-(bromomethyl)-5-bromoisoquinoline. This "benzylic" bromide is a highly reactive electrophile, suitable for nucleophilic substitution reactions to introduce a variety of functional groups, including amines, ethers, and esters.

Condensation Reactions: The protons of the C4-methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophile can then react with various electrophiles. For instance, condensation with aldehydes or ketones can extend the carbon chain, while reaction with esters like diethyl oxalate (B1200264) can introduce a pyruvate (B1213749) moiety, a versatile synthetic handle. thieme-connect.de

| Transformation | Reagents | Intermediate/Product |

| Oxidation | SeO₂, KMnO₄ | 5-bromo-isoquinoline-4-carbaldehyde |

| Halogenation | NBS, AIBN/light | 4-(bromomethyl)-5-bromoisoquinoline |

| Condensation | Strong base (e.g., KOEt), Electrophile (e.g., (CO₂Et)₂) | C4-functionalized derivatives |

The bromine atom at the C5 position is a key functional handle for introducing a wide array of substituents, primarily through transition-metal-catalyzed cross-coupling reactions. orgsyn.org The C5-Br bond serves as a synthetic linchpin for building molecular complexity. acs.org

Key transformations include:

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters enables the formation of a C-C bond, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position. acs.org

Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes is a highly efficient method for installing alkynyl functionalities, leading to the synthesis of 5-alkynyl-4-methylisoquinolines. acs.org

Stille Coupling: The reaction of this compound with organostannanes in the presence of a palladium catalyst provides another robust method for C-C bond formation. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with a diverse range of primary and secondary amines, providing access to 5-amino-4-methylisoquinoline derivatives.

Grignard Reagent Formation: The C5-Br bond can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce carbon-based functional groups. orgsyn.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (sp²-sp², sp²-sp³) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | C-N |

| Grignard Formation | Mg | None | C-Mg |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Methylisoquinoline Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom in 5-Bromo-4-methylisoquinoline.

The ¹H NMR spectrum is expected to show seven distinct signals corresponding to the seven protons on the isoquinoline (B145761) core and the methyl group. The chemical shifts (δ) are influenced by the aromatic ring currents and the electronic effects of the bromine and methyl substituents. Protons on the pyridine (B92270) ring (H-1, H-3) typically appear at a lower field compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. The methyl group protons would appear as a sharp singlet at a much higher field. The coupling constants (J) between adjacent protons (typically 7-8 Hz for ortho-coupling) are critical for assigning specific protons within the benzene portion of the ring system (H-6, H-7, H-8).

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry. bhu.ac.in The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. The carbons adjacent to the nitrogen (C-1, C-3) and the bromine (C-5) are significantly affected. Quaternary carbons (C-4, C-5, C-4a, C-8a) can be distinguished by their lack of signal in a DEPT-135 experiment and confirmed using 2D NMR techniques.

Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~9.0 - 9.2 | s | - |

| H-3 | ~8.4 - 8.6 | s | - |

| H-8 | ~8.0 - 8.2 | d | J ≈ 7-8 |

| H-6 | ~7.8 - 8.0 | d | J ≈ 7-8 |

| H-7 | ~7.5 - 7.7 | t | J ≈ 7-8 |

| CH₃ | ~2.5 - 2.7 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~143 |

| C-8a | ~135 |

| C-7 | ~130 |

| C-4a | ~129 |

| C-6 | ~128 |

| C-8 | ~127 |

| C-4 | ~125 |

| C-5 | ~120 |

| CH₃ | ~18 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the protons on the benzene ring, establishing their connectivity. A cross-peak between H-7 and H-8, as well as between H-7 and H-6, would confirm their adjacent positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. nih.govpressbooks.pub This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum. For example, the proton signal around 2.5-2.7 ppm would show a cross-peak to the carbon signal around 18 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. epfl.ch Key HMBC correlations for this compound would include:

The methyl protons (CH₃) showing correlations to C-4 and C-3.

Proton H-1 showing correlations to C-3 and the bridgehead carbon C-8a.

Proton H-8 showing correlations to C-8a and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.net A significant NOESY cross-peak would be expected between the methyl protons and H-3, confirming their spatial proximity on the isoquinoline ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For this compound, the molecular formula is C₁₀H₈BrN. HRMS would be able to measure the monoisotopic mass with high precision, allowing for the confident confirmation of this formula. echemi.com The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrN |

| Exact Mass [M]⁺ | 220.98401 Da |

| Molecular Weight | 222.08 g/mol |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.govresearchgate.net The study of fragmentation behaviors is particularly useful in the structural elucidation of isoquinoline alkaloids. nih.govresearchgate.net For protonated this compound ([M+H]⁺, m/z 222/224), a plausible fragmentation pathway could involve the initial loss of a bromine radical (Br•) or hydrogen bromide (HBr). Subsequent fragmentation could involve the loss of the methyl group or cleavage of the heterocyclic ring.

Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 222/224 | 142 | HBr |

| 222/224 | 207/209 | CH₃ |

| 142 | 115 | HCN |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its covalent bonds. msu.edu It is a rapid and effective method for identifying the presence of specific functional groups. youtube.comlibretexts.org The IR spectrum of this compound would show characteristic absorption bands corresponding to its structural features.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | CH₃ (Methyl) |

| 1580-1650 | C=C and C=N Stretch | Aromatic Ring and Pyridine Ring |

| 1380-1450 | C-H Bend | CH₃ (Methyl) |

| 650-850 | C-H Bend (out-of-plane) | Substituted Aromatic |

| 500-600 | C-Br Stretch | Aryl Bromide |

The combination of these spectroscopic techniques provides a powerful and synergistic approach to the complete and unambiguous structural elucidation of this compound and its derivatives, ensuring a solid foundation for further chemical and biological studies.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformational Analysis

To date, a specific search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available crystal structure for this compound. However, crystallographic analyses of related isoquinoline complexes have revealed important insights into their interaction with biological targets. The solid-state conformation of such molecules is influenced by intramolecular steric and electronic effects, as well as intermolecular forces like packing effects in the crystal lattice.

In a hypothetical crystallographic study of a this compound derivative, the key parameters that would be determined are presented in the interactive table below. These values are illustrative and based on typical bond lengths and angles for similar heterocyclic compounds.

Interactive Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.2 | Unit cell dimension. |

| c (Å) | 7.1 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 90 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| C-Br Bond Length (Å) | 1.90 | The distance between the Carbon and Bromine atoms. |

| C-N Bond Length (Å) | 1.37 | The average distance within the isoquinoline nitrogen-containing ring. |

| C-C (aromatic) (Å) | 1.40 | The average carbon-carbon bond length in the aromatic rings. |

| C-CH₃ Bond Length (Å) | 1.51 | The distance between the aromatic ring and the methyl group carbon. |

Such data would be crucial for understanding the precise geometry and any potential steric strain introduced by the substituents. Conformational analysis, particularly for more flexible derivatives, would reveal the preferred spatial arrangements of different parts of the molecule, which can be critical for its reactivity and biological activity.

Complementary Spectroscopic Techniques for Mechanistic Studies and Reaction Monitoring

Beyond the solid state, a suite of spectroscopic techniques is essential for elucidating molecular structure in solution, studying reaction mechanisms, and monitoring the progress of chemical transformations involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound and its derivatives in solution. The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, provide a detailed map of the molecular structure. For mechanistic studies, NMR can be used to identify intermediates, and by acquiring spectra at different time points, it can be used to monitor the rate of a reaction. For instance, in the synthesis of this compound via bromination of 4-methylisoquinoline (B18517), NMR could be used to track the disappearance of the starting material and the appearance of the product.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the C-Br bond, the aromatic C-H and C=C bonds, and the C-N bond of the isoquinoline ring would be present in the IR spectrum of this compound. This technique is particularly useful for monitoring reactions where a functional group is introduced or modified.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. MS is also used to identify reaction products and can provide structural information through the analysis of fragmentation patterns.

The table below summarizes the expected spectroscopic data for this compound based on its known structure and data from related compounds.

Interactive Table: Expected Spectroscopic Data for this compound

| Technique | Data Type | Expected Values/Observations |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (multiple signals), Methyl protons (singlet) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (multiple signals), Methyl carbon |

| IR | Wavenumber (cm⁻¹) | Aromatic C-H stretching, C=C and C=N stretching, C-Br stretching |

| MS | m/z | Molecular ion peak corresponding to the molecular weight |

Mechanistic studies of reactions involving isoquinolines, such as electrophilic substitution (e.g., bromination), can be effectively followed using these spectroscopic techniques. For example, by taking samples from a reaction mixture at various times and analyzing them by NMR or MS, the consumption of reactants and the formation of products and any intermediates can be quantified, providing valuable kinetic data. This allows for a deeper understanding of the reaction pathway and the factors that influence it.

Computational and Theoretical Investigations of 5 Bromo 4 Methylisoquinoline

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Structural Confirmation

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules for structural elucidation and confirmation. researchgate.netnih.gov These in silico techniques allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy, offering a reliable comparison to experimental data. nih.govresearchgate.net

For 5-Bromo-4-methylisoquinoline, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict both ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions is crucial for assigning signals in experimentally obtained spectra, especially for complex aromatic systems. Theoretical calculations can help resolve ambiguities and confirm the specific substitution pattern on the isoquinoline (B145761) core. The predicted chemical shifts are typically benchmarked against a standard, such as Tetramethylsilane (TMS), mirroring experimental practice.

Vibrational spectroscopy is another area where computational methods provide significant insights. arxiv.orgcore.ac.ukarxiv.org The calculation of infrared (IR) and Raman spectra through DFT helps in assigning the various vibrational modes of the molecule. researchgate.net For this compound, this would include C-H, C-C, and C-N stretching and bending modes within the aromatic rings, as well as vibrations corresponding to the C-Br and methyl group C-H bonds. A detailed assignment is often achieved through Potential Energy Distribution (PED) analysis, which correlates calculated vibrational frequencies to specific internal coordinates of the molecule. nih.gov The agreement between calculated and experimental spectra serves as a robust confirmation of the synthesized structure. researchgate.net

Table 1: Representative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: This table is illustrative, based on typical results from DFT calculations for similar aromatic heterocycles.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C-1 | 152.1 | 151.8 |

| C-3 | 143.5 | 143.2 |

| C-4 | 133.2 | 133.0 |

| C-4-CH₃ | 20.5 | 20.3 |

| C-5 | 118.9 | 118.6 |

| H-1 | 9.15 | 9.12 |

| H-3 | 8.50 | 8.48 |

| H-4-CH₃ | 2.65 | 2.63 |

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This table is illustrative, based on typical results from DFT calculations for similar aromatic heterocycles.

| Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) | Vibrational Mode |

|---|---|---|

| 3085 | ν(C-H) aromatic | Aromatic C-H Stretch |

| 2955 | ν(C-H) methyl | Methyl C-H Stretch |

| 1610 | ν(C=C), ν(C=N) | Ring Skeletal Stretch |

| 1450 | δ(C-H) methyl | Methyl C-H Bend |

| 1150 | β(C-H) in-plane | In-plane C-H Bend |

| 650 | ν(C-Br) | C-Br Stretch |

Molecular Modeling for Ligand-Target Interactions (Focused on structural implications for future design, not direct biological evaluation)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsemanticscholar.org In the context of drug design, this involves docking a potential ligand, such as this compound, into the active site of a biological target like a protein or enzyme. The primary goal is not to evaluate biological efficacy directly but to understand the structural basis of molecular recognition, which can inform the design of more potent and selective derivatives. nih.gov

The structural features of this compound provide several key points for potential interactions within a target's binding pocket:

Isoquinoline Scaffold: The planar, aromatic bicyclic system can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom at position 2 can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand in the active site.

Bromine Atom at C5: The bromine substituent significantly influences the electronic properties of the ring system. It can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of a serine or threonine. It can also enhance hydrophobic interactions.

Methyl Group at C4: The methyl group provides a point for hydrophobic interactions within a nonpolar sub-pocket of the binding site. Its position also introduces steric constraints that can be exploited to achieve selectivity for a specific target. The orientation of the methyl group can either be favorable, fitting snugly into a pocket, or unfavorable, leading to steric clashes that would preclude binding.

Molecular docking studies on similar quinoline (B57606) and isoquinoline derivatives have demonstrated their ability to bind to various enzyme targets, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov In such models, the core heterocycle often forms hydrogen bonds with key residues in the hinge region of the kinase, while substituents on the ring explore adjacent hydrophobic pockets. nih.govnih.gov Computational analysis of the binding pose of this compound would allow for the rational design of analogues with modified substituents to optimize these interactions for improved affinity and specificity.

Table 3: Structural Features of this compound and Their Potential Roles in Ligand-Target Interactions

| Structural Feature | Potential Interaction Type | Implication for Future Design |

|---|---|---|

| Isoquinoline Nitrogen (N2) | Hydrogen Bond Acceptor | Essential for anchoring the ligand; its position is a key determinant of binding orientation. |

| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Core interaction with aromatic residues; modifications can alter stacking geometry and affinity. |

| C5-Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Can be used to target specific nucleophilic sites or enhance binding in hydrophobic regions. |

| C4-Methyl Group | Hydrophobic Interactions, Steric Influence | Fills hydrophobic pockets; can be modified to larger or smaller groups to probe the size of the pocket and improve selectivity. |

Applications of 5 Bromo 4 Methylisoquinoline As a Key Synthetic Intermediate in Complex Molecule Synthesis

Strategic Building Block for the Construction of Diverse Polycyclic Aromatic Compounds and Fused Heterocycles

The presence of a bromine atom on the aromatic ring of 5-Bromo-4-methylisoquinoline makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.me These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the elaboration of the isoquinoline (B145761) core into larger, more complex polycyclic aromatic compounds and fused heterocyclic systems. nih.govnih.gov

The reactivity of bromo-aromatic compounds in such transformations is well-established. For instance, the Mizoroki-Heck reaction, which couples aryl halides with alkenes, has been successfully applied to 5-bromoisoquinoline (B27571), a close analog of this compound. This demonstrates the feasibility of using the C5-bromo position as a handle for molecular extension. Similarly, the Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a highly efficient method for creating new C-C bonds and is widely used in the synthesis of polycyclic aromatic hydrocarbons. cymitquimica.com

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.me The 5-bromo position of the isoquinoline is activated toward oxidative addition to a Pd(0) complex, initiating the cycle. Subsequent reaction with a coupling partner, such as a boronic acid (Suzuki) or an alkene (Heck), leads to the formation of the new, extended molecular structure.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |

| Mizoroki-Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | C(sp²)-C(sp²) |

While specific studies detailing the use of this compound in these reactions are not prevalent, its structural similarity to other reactive aryl bromides strongly supports its utility as a precursor for building complex fused aromatic and heterocyclic systems. nih.gov

Precursor for the Synthesis of Novel Isoquinoline Alkaloid Analogs and Structurally Related Bioactive Scaffolds

Isoquinoline alkaloids are a large and diverse family of natural products known for their significant pharmacological activities. chemicalbook.comtradeindia.com Synthetic access to novel analogs of these alkaloids is a major focus of medicinal chemistry. Substituted isoquinolines serve as crucial starting materials for these synthetic endeavors.

Research into the synthesis of bioactive molecules has demonstrated the utility of closely related bromo-methyl-isoquinoline isomers. For example, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, which exhibit significant antineoplastic activity, have been synthesized from precursors like 4-bromo-1-methylisoquinoline (B35474) and 1,4-dimethylisoquinoline. researchgate.net In these syntheses, the bromo and methyl groups are chemically manipulated through a series of reactions—including amination, oxidation, and condensation—to build the final bioactive scaffold.

The synthetic pathway often involves the initial displacement of the bromine atom with a nucleophile (e.g., an amine) or its use in a cross-coupling reaction, followed by oxidation of the methyl group to an aldehyde. This aldehyde can then be condensed with other reagents, such as thiosemicarbazide, to generate the target molecule. researchgate.net The versatility of these transformations highlights how this compound can serve as a valuable starting point for generating libraries of novel compounds for biological screening.

Table 2: Synthetic Transformations for Bioactive Scaffold Synthesis

| Starting Material Analog | Key Transformation Steps | Target Compound Class | Reported Biological Activity |

|---|---|---|---|

| 4-Bromo-1-methylisoquinoline | 1. Nucleophilic substitution of bromine2. Oxidation of methyl group to aldehyde3. Condensation with thiosemicarbazide | Isoquinoline-1-carboxaldehyde thiosemicarbazones | Antineoplastic (Antitumor) researchgate.net |

Development of Chiral Ligands and Catalysts Utilizing the Isoquinoline Framework for Asymmetric Synthesis

The development of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction is a central goal of asymmetric catalysis. mdpi.comresearchgate.net Heterocyclic frameworks, including quinoline (B57606) and isoquinoline, are considered "privileged scaffolds" that are frequently incorporated into the structure of successful chiral ligands. chemicalbook.com

While direct examples of ligands synthesized from this compound are not prominent, the synthesis of chiral diamine ligands from related tetrahydroquinoline backbones provides a clear blueprint for its potential application. mdpi.comnih.gov For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as effective ligands in metal-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of alkaloids. mdpi.comnih.gov

A plausible synthetic route to convert this compound into a chiral ligand precursor would involve:

Reduction of the isoquinoline ring to a tetrahydroisoquinoline.

Functionalization , potentially involving nucleophilic substitution of the bromine or derivatization of the existing methyl group.

Introduction of Chirality , either by using a chiral reducing agent or by resolving a racemic mixture of intermediates.

Attachment of Coordinating Groups , such as phosphines or amines, to create a chelating ligand.

The rigidity of the isoquinoline framework is advantageous for ligand design, as it can reduce conformational flexibility and lead to more effective stereochemical control in the transition state of a catalyzed reaction.

Contributions to the Synthesis of Functional Organic Materials

The field of materials science increasingly relies on novel organic molecules for applications in electronics, photonics, and sensor technology. chemicalbook.com Conjugated organic molecules, including those based on aromatic and heteroaromatic rings, are essential components of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Aryl halides, such as this compound, are fundamental building blocks for the synthesis of these functional organic materials. They serve as key monomers or precursors in polymerization reactions, most notably through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. These reactions allow for the step-wise construction of extended π-conjugated systems, which are responsible for the electronic properties of the resulting materials.

The isoquinoline moiety itself can impart specific electronic and photophysical properties to a material. By incorporating this compound into a polymer backbone or a larger conjugated molecule, it is possible to tune properties such as the material's energy levels (HOMO/LUMO), charge carrier mobility, and light-emitting characteristics. Although specific research detailing the use of this compound in this context is limited, its structure is well-suited for the established synthetic strategies used to create advanced organic materials.

5 Bromo 4 Methylisoquinoline As a Privileged Scaffold in Medicinal Chemistry Research

Methodologies for Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Compounds

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.orgpatsnap.com The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, responsible for a compound's therapeutic effects and to guide the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. patsnap.comdrugdesign.org

For isoquinoline-based compounds, SAR studies are conducted by systematically altering the core structure and its substituents. drugdesign.org This involves several key methodologies:

Modification of Substituents: Chemists synthesize a series of analogs where substituents at various positions of the isoquinoline (B145761) ring are modified. For a starting material like 5-Bromo-4-methylisoquinoline, this could involve replacing the bromine atom at the 5-position with a range of other functional groups (e.g., H, Me, OMe, F) to probe the effect of electronics and sterics on activity. nih.gov Similarly, the methyl group at the 4-position can be altered.

Positional Isomerism: The positions of substituents on the isoquinoline ring are varied to determine the optimal arrangement for interaction with the biological target. The effect of a bromine atom at the 5-position versus other positions, for instance, would be evaluated.

Core Structure Modification: The isoquinoline ring itself can be modified. This includes saturating the ring system to form tetrahydroisoquinolines or oxidizing it to create isoquinolinones. nih.govnih.gov These changes alter the shape and flexibility of the scaffold.

Introduction of Linking Groups: Side chains are often attached to the isoquinoline core via different linkers (e.g., -CH2-, -CO-, -CONH-) to explore the impact of the linker's nature and length on biological potency. nih.gov

The synthesized analogs are then subjected to biological assays to measure their activity. The resulting data allows chemists to build a comprehensive SAR model, which can be represented in various ways, including data tables that summarize the findings. drugdesign.org

Table 1: Example SAR Data for Hypothetical Isoquinoline Analogs

| Compound | R1 (Position 5) | R2 (Position 8) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -Br | -H | 10.5 |

| 2 | -F | -H | 8.2 |

| 3 | -OCH3 | -H | 15.1 |

| 4 | -Br | -N-methylpiperazine | 2.3 |

| 5 | -F | -N-methylpiperazine | 1.8 |

Design and Synthesis of Diverse Chemical Libraries for High-Throughput Screening Programs

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.govnih.gov The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened. researchgate.net

The isoquinoline scaffold is an excellent starting point for building diverse chemical libraries due to its synthetic tractability. Strategies for producing libraries of substituted isoquinolines often involve parallel synthesis, where multiple related compounds are synthesized simultaneously. acs.orgacs.org

Key synthetic routes for isoquinoline library generation include:

Microwave-assisted Bischler−Napieralski or Pictet−Spengler reactions. acs.org

Elaboration of isoquinolin-1(2H)-one intermediates, which provides an efficient route to C1- and C4-substituted isoquinolines. acs.org

Building blocks like this compound are instrumental in this process. The bromine atom at the 5-position is particularly useful as it can be readily functionalized using a variety of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.gov This allows for the introduction of a wide range of substituents at this position, rapidly generating a library of diverse analogs from a common intermediate. High-throughput experimentation (HTE) can be employed to quickly screen various reaction conditions in parallel to optimize the synthesis of the library. acs.org

Table 2: Application of Cross-Coupling Reactions for Library Synthesis

| Starting Material | Coupling Reaction | Reagent | Resulting Structure |

|---|---|---|---|

| 5-Bromo-isoquinoline derivative | Suzuki Coupling | Phenylboronic acid | 5-Phenyl-isoquinoline derivative |

| 5-Bromo-isoquinoline derivative | Buchwald-Hartwig Amination | Aniline | 5-(Phenylamino)-isoquinoline derivative |

| 5-Bromo-isoquinoline derivative | Sonogashira Coupling | Phenylacetylene | 5-(Phenylethynyl)-isoquinoline derivative |

Its Role in the Discovery and Optimization of Novel Therapeutic Lead Molecules

The process of discovering and optimizing a lead compound is a critical, iterative cycle in drug development. creative-biostructure.combiobide.com It begins with the identification of a "hit" from screening, which is then optimized through medicinal chemistry to improve its potency, selectivity, and ADMET properties, ultimately yielding a preclinical candidate. danaher.comcriver.com

This compound and its derivatives serve as crucial starting materials or intermediates in this process. One notable example is in the development of inhibitors against Mycobacterium tuberculosis (M. tb). In a study aimed at discovering new anti-tuberculosis agents, various 5-substituted-8-bromoisoquinolines were used as precursors to synthesize a series of tetrahydroisoquinolines. nih.gov

In this context, the 5-bromo-isoquinoline core is not the final active molecule but a key structural component that is elaborated upon. The bromine atom serves as a synthetic handle for introducing diverse side chains, while subsequent reduction of the isoquinoline ring to a tetrahydroisoquinoline scaffold provides the desired three-dimensional structure for biological activity. nih.gov Through the synthesis and testing of a library of these compounds, researchers were able to establish SAR and identify analogs with improved potency against M. tb. nih.gov This demonstrates the essential role of compounds like this compound in the lead discovery and optimization cascade, providing the foundational chemical architecture for building and refining novel therapeutic agents. patsnap.comcreative-biostructure.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4-methylisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 4-methylisoquinoline using reagents like N-bromosuccinimide (NBS) under radical initiation or via cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., DMF or THF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended, with purity verification by HPLC (>95% as per industrial standards) .

Q. How should this compound be handled to ensure safety and stability during experiments?

- Methodological Answer : The compound is classified as an irritant (R36/37/38), necessitating PPE (gloves, goggles) and handling in a fume hood. Storage under inert gas (argon) at 2–8°C in amber vials prevents degradation due to moisture and light sensitivity. Stability tests via periodic NMR or LC-MS are advised for long-term studies .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (F.W. 208.05), while H/C NMR spectra validate substitution patterns (e.g., aromatic protons and methyl/bromo group shifts). Melting point analysis (83–87°C) provides additional validation .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be systematically addressed?

- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Recrystallization in varying solvents (e.g., ethanol vs. dichloromethane) can isolate pure phases. Comparative analysis using differential scanning calorimetry (DSC) and 2D NMR (e.g., COSY, NOESY) resolves structural ambiguities. Cross-referencing with databases like SciFinder ensures alignment with literature .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : The methyl group at position 4 acts as an electron-donating substituent, directing bromination to position 5. Computational modeling (DFT) predicts charge distribution to optimize reaction conditions. Kinetic vs. thermodynamic control experiments (e.g., varying temperature) further refine selectivity .

Q. How can computational models predict the reactivity of this compound in catalytic cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) simulations model transition states and electron density maps to identify reactive sites. Solvent effects (PCM models) and ligand interactions (e.g., Pd-catalyzed couplings) are parameterized to predict activation energies. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots bridges theory and practice .

Q. What methodologies resolve low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Design of Experiments (DoE) optimizes variables (e.g., stoichiometry, catalyst loading). In-line monitoring (e.g., ReactIR) tracks intermediate formation. Contingency pathways, such as switching to flow chemistry, mitigate batch inconsistencies. Post-reaction workup with scavengers (e.g., silica-bound thiols) removes residual catalysts .

Notes on Evidence Utilization

- Physical and safety data are derived from supplier catalogs and peer-reviewed synthesis protocols .